Chromium(III) hexafluoroacetylacetonate
Overview
Description
Chromium(III) hexafluoroacetylacetonate, with the chemical formula Cr(C5F6O2)3, is a coordination complex where a central chromium(III) ion is bonded to three hexafluoroacetylacetonate ligands. This compound is known for its unique properties, including high thermal stability and volatility, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(III) hexafluoroacetylacetonate is typically synthesized through the reaction of chromium(III) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium(III) ion. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. The use of automated systems and controlled environments ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Chromium(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions often involve other bidentate ligands.
Major Products:
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chromium(III) hexafluoroacetylacetonate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which chromium(III) hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets such as the beta subunit of mitochondrial ATP synthase. This interaction influences cellular energy production and metabolic regulation, extending beyond its classical effects on the insulin-signaling pathway . The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its versatility in scientific research .
Comparison with Similar Compounds
Chromium(III) acetylacetonate: Similar structure but lacks fluorine atoms, resulting in different solubility and thermal properties.
Chromium(III) chloride: A simpler chromium(III) compound with different reactivity and applications.
Uniqueness: Chromium(III) hexafluoroacetylacetonate stands out due to its high thermal stability, volatility, and solubility in non-aqueous solvents. These properties make it particularly suitable for applications requiring high temperatures and specific solvent environments.
Properties
IUPAC Name |
chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPDQBCGOIWGE-JVUUZWNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6CrF18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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